Sulfonylfluoriden

Sulfonyl fluorides are a class of organic compounds characterized by the presence of a sulfonyl fluoride functional group, -SO₂F. These compounds exhibit diverse applications in chemistry and industry due to their unique reactivity and stability. Structurally, they consist of an aromatic or non-aromatic ring attached via a sulfur atom to a highly electronegative fluorine atom through an oxygen bridge.

In the pharmaceutical sector, sulfonyl fluorides are crucial intermediates for synthesizing various drugs, including antibiotics, antifungals, and analgesics. Their ability to undergo nucleophilic substitution reactions makes them valuable in organic synthesis. Additionally, they serve as effective reagents in the introduction of functional groups into complex molecules.

Industrially, these compounds find applications in polymer science, where they act as initiators or crosslinking agents. They are also used in analytical chemistry for derivatization and labeling of biomolecules, enhancing detection sensitivity and specificity. Overall, sulfonyl fluorides play a pivotal role in both academic research and commercial product development, showcasing their versatility and importance in modern chemical applications.

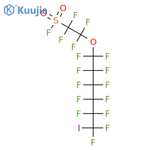

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

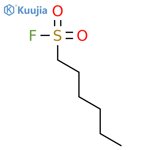

|

hexane-1-sulfonyl fluoride | 65269-96-7 | C6H13O2FS |

|

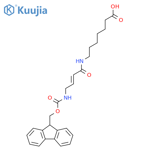

Ethanesulfonyl fluoride,1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4-octafluoro-4-iodobutoxy)- | 67990-76-5 | C6F13IO3S |

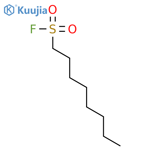

|

octane-1-sulfonyl fluoride | 40630-63-5 | C8H17FO2S |

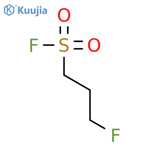

|

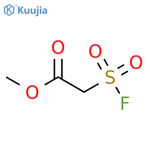

3-fluoropropane-1-sulfonyl Fluoride | 461-29-0 | C3H6F2O2S |

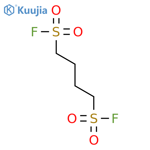

|

1,4-Butanedisulfonyl difluoride | 122983-41-9 | C4H8F2O4S2 |

|

2-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride | 67990-77-6 | C8F17IO3S |

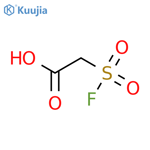

|

2-(Fluorosulfonyl)acetic acid | 41505-90-2 | C2H3FO4S |

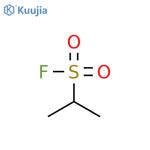

|

Propane-2-sulfonyl Fluoride | 63805-73-2 | C3H7FO2S |

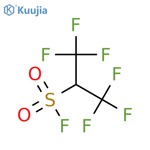

|

1,1,1,3,3,3-hexafluoropropane-2-sulfonyl fluoride | 64254-55-3 | C3HF7O2S |

|

Acetic acid, (fluorosulfonyl)-, methyl ester | 41505-91-3 | C3H5FO4S |

Gerelateerde literatuur

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

Aanbevolen leveranciers

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten

-

-

-

-

-

1,2-Phenylenediamine-d4 Cas No: 291765-93-0

1,2-Phenylenediamine-d4 Cas No: 291765-93-0